molecular formula C19H25N3O4S B2822507 methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate CAS No. 1021121-68-5

methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2822507
CAS No.: 1021121-68-5
M. Wt: 391.49
InChI Key: BQZDFIYKFACKDY-UHFFFAOYSA-N
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Description

Methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Modeling and Synthesis as α1-Adrenoceptor Antagonists

  • A study involved the design, synthesis, and evaluation of new quinazolinone-arylpiperazine derivatives as potential α1-adrenoceptor antagonists, highlighting their promising role in treating hypertension. Molecular modeling was used to predict their mechanism of action, suggesting significant hypotensive activity in vivo and in vitro (Abou-Seri, Abouzid, & Abou El Ella, 2011).

Synthesis of Triazoloquinazolines and Their Derivatives

  • Research on the synthesis of l,2-dihydro-l,2,4-triazolo[3,2-b]quinazolin-9(lH)-ones and their derivatives demonstrated the potential for creating structurally unique compounds. This work could contribute to the development of new pharmaceuticals or materials (El‐Hiti, 1997).

Antimicrobial Activity of Thiazolidinone Derivatives

  • A study synthesized a series of thiazolidinone derivatives linked with quinazolines, showing significant antimicrobial activity against various bacteria and fungi. This highlights the compound's potential in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Potential as Antihypertensive Agents

  • Piperidine derivatives with a quinazoline ring system were prepared and tested for antihypertensive activity. Certain derivatives showed strong hypotension in hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).

Photochemical Synthesis

  • Research on the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates demonstrates the importance of water in these reactions, revealing a unique approach to synthesizing complex organic compounds (Budruev et al., 2021).

Properties

IUPAC Name

methyl 1-[2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-26-18(25)12-6-8-21(9-7-12)16(23)10-13-11-27-19-20-15-5-3-2-4-14(15)17(24)22(13)19/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZDFIYKFACKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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